molecular formula C9H7ClF2O3 B14854753 2-(4-Chloro-3-(difluoromethoxy)phenyl)acetic acid

2-(4-Chloro-3-(difluoromethoxy)phenyl)acetic acid

Cat. No.: B14854753
M. Wt: 236.60 g/mol
InChI Key: UVHFRJPDJVRABV-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-(difluoromethoxy)phenyl)acetic acid is an organic compound with the molecular formula C9H7ClF2O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chloro and a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-(difluoromethoxy)phenyl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-(difluoromethoxy)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce various functional groups in place of the chloro or difluoromethoxy groups .

Scientific Research Applications

2-(4-Chloro-3-(difluoromethoxy)phenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-(difluoromethoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory pathways and microbial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-(difluoromethoxy)phenyl)acetic acid is unique due to the presence of both chloro and difluoromethoxy groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H7ClF2O3

Molecular Weight

236.60 g/mol

IUPAC Name

2-[4-chloro-3-(difluoromethoxy)phenyl]acetic acid

InChI

InChI=1S/C9H7ClF2O3/c10-6-2-1-5(4-8(13)14)3-7(6)15-9(11)12/h1-3,9H,4H2,(H,13,14)

InChI Key

UVHFRJPDJVRABV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)OC(F)F)Cl

Origin of Product

United States

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